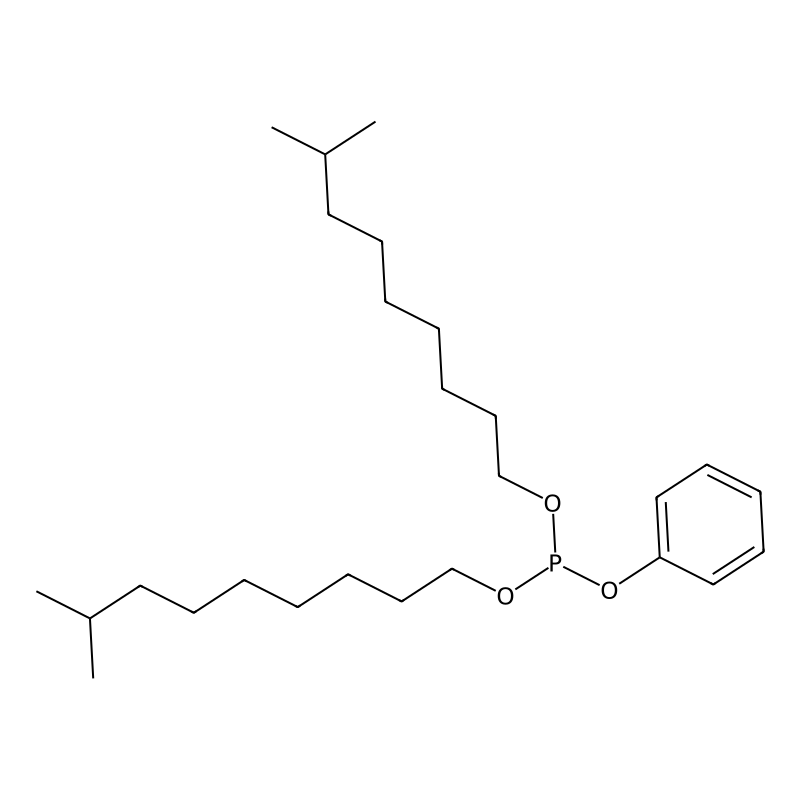

Diisodecyl phenyl phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Chemistry

DDPP has been explored as an additive in the manufacturing process of certain polymers. Research suggests it may act as a flame retardant [], potentially improving the fire safety of some polymeric materials.

Material Science

Studies have investigated DDPP's potential use as an antioxidant in various materials []. Antioxidants help prevent degradation caused by exposure to oxygen and heat.

Tribology

Tribology is the science of friction, lubrication, and wear. Some research has focused on DDPP as a potential lubricant additive [], aiming to improve the performance of lubricants in specific applications.

Diisodecyl phenyl phosphite is an organophosphorus compound with the chemical formula C₂₆H₄₇O₃P. It is primarily used as a stabilizer and antioxidant in various industrial applications, particularly in plastics. This compound is synthesized through the reaction of triphenyl phosphite with isodecanol, resulting in a mixture that includes diisodecyl phenyl phosphite among other phosphite esters. The synthesis process does not yield a pure product, and commercial samples typically contain about 50% to 70% of diisodecyl phenyl phosphite along with impurities such as triisodecyl phosphite and triphenyl phosphite .

DDPP acts as a free radical scavenger in polymers. During processing or use, polymers can be exposed to heat, light, or oxygen, which can generate free radicals. These radicals can attack and break down the polymer chains, leading to degradation and loss of properties. DDPP donates a hydrogen atom to free radicals, converting them into stable molecules and preventing them from damaging the polymer [].

- Hydrolysis: This compound hydrolyzes in the presence of moisture, breaking down into phosphorous acid, phenol, and isodecanol. The rate of hydrolysis tends to decrease with increasing molecular weight of the alkyl groups attached to the phosphorus atom .

- Oxidation: Diisodecyl phenyl phosphite can be oxidized under certain conditions, which may affect its stability and performance as an antioxidant.

- Substitution Reactions: The presence of reactive sites allows for substitution reactions, which can modify its structure for specific applications.

The biological activity of diisodecyl phenyl phosphite has been a subject of investigation due to its potential toxicity. It has been identified as very toxic to aquatic life and may cause allergic reactions upon skin contact . The Environmental Protection Agency has recommended neurotoxicity testing for this compound due to concerns about its effects on the nervous system, drawing parallels with other organophosphorus compounds known for neurotoxic effects .

The primary method for synthesizing diisodecyl phenyl phosphite involves the reaction of triphenyl phosphite with isodecanol. This process typically yields a mixture of products rather than a single compound. The reaction conditions, such as temperature and molar ratios, significantly influence the composition of the final product .

General Reaction Scheme- Reactants: Triphenyl phosphite + Isodecanol

- Conditions: Controlled temperature and molar ratios

- Products: Mixture including diisodecyl phenyl phosphite, triisodecyl phosphite, and triphenyl phosphite.

Diisodecyl phenyl phosphite serves multiple purposes in various industries:

- Plastic Stabilizer: It is commonly used in high-density polyethylene and other polymers to prevent degradation during processing.

- Antioxidant: Acts as a secondary antioxidant by reducing hydroperoxides to alcohols, thus inhibiting further reactions that lead to polymer degradation .

- Color Stabilizer: Helps prevent discoloration in plastics by inhibiting the formation of colored structures during processing.

Interaction studies have highlighted the potential effects of diisodecyl phenyl phosphite on human health and the environment. Its toxicity to aquatic organisms raises concerns regarding its use and disposal. The compound has been shown to produce significant neurotoxic effects similar to those observed with triphenyl phosphite, prompting further research into its safety profile .

Diisodecyl phenyl phosphite shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Triphenyl Phosphite | 101-02-0 | Commonly used as a stabilizer; known for neurotoxicity |

| Triisodecyl Phosphite | 25448-25-3 | Similar structure; used as a plastic stabilizer |

| Diethyl Phosphonate | 78-38-6 | Used in organic synthesis; exhibits different reactivity |

| Bis(2-ethylhexyl) Phosphite | 36443-68-2 | Used in plastics; less toxic than diisodecyl phenyl phosphite |

Uniqueness

Diisodecyl phenyl phosphite is unique due to its specific combination of properties that make it particularly effective as a stabilizer and antioxidant in high-performance plastics. Its ability to hydrolyze into benign products further distinguishes it from other compounds that may not possess such favorable degradation pathways.

The fundamental chemistry underlying diisodecyl phenyl phosphite synthesis centers on the transesterification reaction between triphenyl phosphite and isodecanol [2]. This reaction exploits the inherent reactivity differences between aromatic and aliphatic alcohols toward phosphite centers.

Triphenyl phosphite serves as the phosphorus-containing precursor, exhibiting characteristic electrophilic phosphorus properties that facilitate nucleophilic attack by alcohol moieties [3]. The compound contains three phenyl groups bonded to a central phosphorus atom through oxygen linkages, creating a phosphite ester with the molecular formula P(OC₆H₅)₃ [3].

Isodecanol functions as the aliphatic alcohol component, presenting a complex mixture of branched decanol isomers with the molecular formula C₁₀H₂₂O [4] [5]. The commercial product typically consists of 8-methylnonane-1-ol as the predominant isomer, alongside various trimethyl-1-heptanols and dimethyl-1-octanols [4] [6]. This isomeric composition results from the oxo process manufacturing method, where nonenes react with carbon monoxide and hydrogen in the presence of catalysts, followed by hydrogenation [4] [6].

The physical properties of isodecanol significantly influence reaction kinetics and product characteristics. With a boiling point range of 215-225°C, density of 0.838 g/mL at 20°C, and refractive index of n₂₀/D 1.440, isodecanol demonstrates favorable solubility characteristics that promote effective mixing with triphenyl phosphite during synthesis [4] [6] [7]. The alcohol exhibits limited water solubility but shows compatibility with benzene and chloroform, which proves advantageous for organic synthesis conditions [4] [6].

The reactivity profile of isodecanol toward phosphite transesterification depends on steric and electronic factors. The branched alkyl chain structure provides sufficient steric bulk to influence reaction selectivity while maintaining adequate nucleophilicity at the hydroxyl group [8]. The primary alcohol functionality enables preferential reaction over potential secondary alcohol impurities present in commercial isodecanol preparations [9] [10].

Catalyzed Transesterification Mechanisms

Transesterification of triphenyl phosphite with isodecanol proceeds through nucleophilic substitution mechanisms facilitated by specific catalytic systems [11] [3] [2]. The process involves sequential replacement of phenyl groups with isodecyl moieties, creating a statistical mixture of mono-, di-, and tri-substituted products.

Alkaline catalysts demonstrate superior effectiveness in promoting phosphite transesterification reactions [12] [2]. Sodium phenate emerges as the preferred catalytic system for diisodecyl phenyl phosphite synthesis, offering advantages in both reaction efficiency and product purity [2]. The mechanism involves initial formation of alkoxide intermediates through reaction between the catalyst and isodecanol, followed by nucleophilic attack on the phosphite phosphorus center [2].

The catalytic cycle commences with sodium phenate abstracting a proton from isodecanol, generating sodium isodecoxide and phenol [2]. The alkoxide anion subsequently attacks the phosphorus center of triphenyl phosphite, forming a tetrahedral intermediate that collapses to expel phenolate and yield the substituted phosphite product [11] [3]. This mechanism repeats sequentially, enabling formation of diisodecyl phenyl phosphite through controlled stoichiometry and reaction conditions [2].

Alternative catalytic systems include sodium methylate, potassium cresylate, and other metal alkoxides, though these may introduce undesirable byproducts [2]. Sodium methylate catalysis produces catalyst-related impurities including methanol, anisole, and water, requiring additional purification steps to achieve commercial quality specifications [2]. The sodium phenate system minimizes such impurities by generating only phenol as the alcoholic byproduct, which can be efficiently recycled for triphenyl phosphite production [2].

Acid catalysts, including sulfuric acid, hydrochloric acid, and phosphoric acid, provide alternative mechanistic pathways for transesterification [12]. These systems operate through protonation of phosphite oxygen atoms, enhancing electrophilicity and facilitating nucleophilic attack by alcohols [12]. However, acid catalysis typically requires higher temperatures, longer reaction times, and may promote unwanted side reactions [12].

Temperature optimization proves critical for achieving selective diisodecyl phenyl phosphite formation. Optimal reaction temperatures typically range from 70°C to 150°C, balancing reaction rate requirements with product selectivity considerations [3] [13]. Lower temperatures favor incomplete conversion, while excessive heating promotes overreaction to triisodecyl phosphite and thermal degradation products.

Industrial-Scale Batch vs Continuous Process Optimization

Industrial production of diisodecyl phenyl phosphite employs both batch and continuous processing methodologies, each offering distinct advantages and limitations for commercial manufacturing [14] [15] [16].

Batch processing represents the traditional approach for phosphite ester synthesis, providing enhanced flexibility for product quality control and process adjustment [14] [16]. In batch systems, measured quantities of triphenyl phosphite and isodecanol are combined in reactor vessels with appropriate catalysts under controlled temperature and pressure conditions [14]. The reaction proceeds to completion over defined time periods, typically 2-6 hours, followed by product isolation and purification [14] [16].

Advantages of batch processing include simplified equipment requirements, enhanced quality control capabilities, and flexibility for producing different phosphite esters using common equipment [14] [16]. Operators can adjust reaction parameters between batches based on analytical feedback, optimizing conversion efficiency and product purity [16]. Additionally, batch systems accommodate varying raw material qualities and enable production of specialty grades with modified specifications [14].

Limitations of batch processing encompass reduced productivity due to downtime between batches, higher labor requirements, and increased energy consumption per unit product [14] [15]. Equipment utilization efficiency remains lower compared to continuous systems, and scaling to larger production volumes requires multiple parallel reactors or larger batch sizes [14] [16].

Continuous processing offers advantages for large-scale diisodecyl phenyl phosphite production, providing higher throughput, improved energy efficiency, and reduced operating costs [14] [15] [17]. In continuous systems, reactants are fed continuously into reactor systems where steady-state conditions maintain consistent product formation [14] [15]. Product withdrawal occurs simultaneously, enabling uninterrupted operation for extended periods [15] [17].

The continuous process design typically incorporates plug flow or continuous stirred tank reactor configurations, depending on reaction kinetics and mixing requirements [17]. Automated control systems monitor critical parameters including temperature, pressure, reactant feed rates, and product composition, adjusting process conditions to maintain optimal performance [18]. Heat integration opportunities enhance energy efficiency through heat exchange between reactor effluent and feed streams [18].

Continuous processing challenges include higher initial capital investment, reduced flexibility for product changes, and increased complexity of process control systems [15] [19]. Equipment maintenance requirements may be higher due to continuous operation, and product quality variations require real-time analytical monitoring and control [19] [18]. Additionally, startup and shutdown procedures prove more complex compared to batch systems [19].

Hybrid approaches combining batch and continuous elements offer potential optimization opportunities [17]. Semi-batch systems enable continuous addition of one reactant while maintaining batch operation for other components, providing intermediate flexibility and control capabilities [17]. Sequential continuous reactors can approximate batch behavior while maintaining continuous operation benefits [17].

Byproduct Formation and Purification Strategies

Diisodecyl phenyl phosphite synthesis generates various byproducts requiring efficient separation and purification strategies to achieve commercial quality specifications . Understanding byproduct formation mechanisms enables optimization of reaction conditions and purification processes.

The primary byproducts include triisodecyl phosphite, residual triphenyl phosphite, and phenol . Commercial samples typically contain 50-70% diisodecyl phenyl phosphite, with triisodecyl phosphite representing a significant impurity . The formation of triisodecyl phosphite results from overreaction of diisodecyl phenyl phosphite with additional isodecanol, particularly under extended reaction times or excessive catalyst concentrations .

Residual triphenyl phosphite remains when incomplete conversion occurs due to insufficient reaction time, inadequate mixing, or catalyst deactivation . This compound can negatively impact product performance in polymer applications and requires removal to meet commercial specifications . Phenol formation accompanies each transesterification step, accumulating proportionally to the degree of substitution achieved [2].

Additional byproducts may include oxidation products formed through exposure to atmospheric oxygen during processing . Phosphite esters readily undergo oxidation to corresponding phosphate esters, which exhibit different performance characteristics in stabilization applications . Hydrolysis products, including phosphorous acid and alcohols, may form in the presence of moisture .

Distillation represents the primary purification method for removing volatile impurities and achieving target product composition [22]. The process exploits boiling point differences between components, enabling separation of phenol (boiling point 182°C) from the higher-boiling phosphite products . Vacuum distillation reduces operating temperatures, minimizing thermal degradation and oxidation risks .

Fractional distillation columns provide enhanced separation efficiency for closely boiling components [22]. Multiple theoretical plates enable precise separation of diisodecyl phenyl phosphite from triisodecyl phosphite and other byproducts [22]. Column design parameters including reflux ratio, feed location, and operating pressure require optimization for each specific application [22].

Washing procedures remove catalyst residues and water-soluble impurities [22] [23]. Aqueous washing with dilute acid solutions neutralizes alkaline catalysts and extracts metal-containing impurities [23]. Chelating agents, including ethylenediaminetetraacetic acid, enhance metal removal efficiency [23]. Multiple washing stages ensure complete catalyst removal to achieve low acid value specifications [23].

Steam distillation provides an alternative method for removing volatile impurities while minimizing thermal exposure [22]. This technique proves particularly effective for eliminating trace organics and reducing color-forming compounds [22]. The process operates at lower temperatures compared to direct distillation, preserving product quality while achieving purification objectives [22].

Crystallization techniques may be employed for specific purification requirements, though the liquid nature of diisodecyl phenyl phosphite limits direct application [22]. Selective crystallization of impurities from solution can provide purification benefits in certain circumstances [22].

Thermodynamic Stability and Phase Behavior

Diisodecyl phenyl phosphite exhibits distinctive thermodynamic properties that are fundamental to its applications as a polymer stabilizer. The compound demonstrates a molecular weight of 438.62 grams per mole, with a characteristic molecular formula of C₂₆H₄₇O₃P [1] [2]. The phase behavior is characterized by a melting point below -20°C, indicating its liquid state at ambient conditions [3]. This low melting point contributes to its effectiveness as a processing aid in polymer applications, as it remains fluid during typical manufacturing processes.

The boiling point of diisodecyl phenyl phosphite is reported at 469.4°C at 760 mmHg [1] [4], though decomposition is expected to occur prior to reaching this temperature [3]. The compound exhibits a specific gravity ranging from 0.938 to 0.947 at 25°C relative to 15.5°C, with a density of 0.94 grams per milliliter at 25°C [1] [2] [5]. These density values indicate a relatively low-density organic compound suitable for incorporation into various polymer matrices without significantly affecting the final product density.

The refractive index measurements range from 1.4800 to 1.4860 at 20°C [1] [6], providing optical characterization data essential for applications requiring transparency maintenance. The partition coefficient (log P) is calculated at 9.32 [2], indicating highly lipophilic character and excellent compatibility with hydrophobic polymer systems. This high lipophilicity is consistent with the compound's effectiveness in nonpolar polymer matrices and its virtual insolubility in water.

Solubility Parameters in Organic Matrices

The solubility characteristics of diisodecyl phenyl phosphite are particularly relevant to its function as a polymer additive. The compound demonstrates exceptional solubility in most common aprotic organic solvents [7] [8], making it highly compatible with polymer processing conditions. Specifically, it exhibits excellent solubility in benzene and alcohol systems [9], which are commonly used in polymer synthesis and processing.

Water solubility is extremely limited, with reported values of 0.182 mg/L at 25°C [2], effectively making it practically insoluble in aqueous systems. This low water solubility is advantageous for polymer applications where moisture resistance is required. However, the compound readily undergoes hydrolysis when exposed to water, particularly under acidic or basic conditions [3], which represents a significant limitation in humid environments.

The compound's solubility in organic matrices follows predictable patterns based on polarity considerations. In nonpolar polymer systems such as polyethylene and polypropylene, diisodecyl phenyl phosphite demonstrates good compatibility and uniform distribution. For polar polymer systems, the compound may exhibit limited miscibility, though this can be advantageous for controlled release applications or when specific localization of the stabilizer is desired.

Vapor Pressure and Volatility Characteristics

The vapor pressure of diisodecyl phenyl phosphite at 25°C is reported as 0.0076 Pa [2], indicating extremely low volatility under ambient conditions. This low vapor pressure is consistent with the compound's high molecular weight and contributes to its stability during polymer processing at elevated temperatures. The vapor pressure at 5 mmHg corresponds to a temperature of 374°F (190°C) [8], providing important data for processing conditions and thermal stability assessments.

The flash point is determined at 296.3°C using the Pensky-Martens closed cup method [1] [2], indicating excellent thermal stability and low fire hazard under normal processing conditions. This high flash point is particularly important for high-temperature polymer processing applications where thermal stability is critical. The compound's low volatility characteristics ensure minimal loss during processing and extended service life in polymer applications.

Evaporation characteristics are minimal under normal conditions, with the compound showing negligible evaporation rates at ambient temperatures. This stability contributes to the long-term effectiveness of the compound as a polymer stabilizer and reduces concerns about volatile organic compound emissions during processing and use.

Hydrolytic Degradation Kinetics

Diisodecyl phenyl phosphite demonstrates rapid hydrolysis when exposed to water across a wide pH range [3]. The hydrolytic degradation follows consistent pathways regardless of whether the aqueous environment is acidic (pH 4), neutral (pH 7), or basic (pH 10) [3]. The primary hydrolysis products include phosphorous acid, phenol, and isodecanol, representing complete cleavage of the phosphite ester bonds.

The kinetics of hydrolysis are significantly influenced by temperature, with elevated temperatures accelerating the degradation process. At 60°C with 85% relative humidity, the compound shows measurable degradation within hours [10]. The hydrolysis mechanism involves nucleophilic attack by water molecules on the phosphorus center, leading to sequential cleavage of the phosphite ester bonds.

Research has demonstrated that the hydrolytic stability of phosphite compounds generally follows the order: hindered aryl > aryl > alkyl [10]. Diisodecyl phenyl phosphite, being an alkyl-aryl phosphite, exhibits intermediate stability compared to fully aryl or fully alkyl phosphites. The presence of the phenyl group provides some hydrolytic stability compared to trialkyl phosphites, but the compound remains susceptible to moisture-induced degradation.

The degradation kinetics can be described by first-order kinetics with respect to the phosphite concentration [11]. Environmental factors such as pH, temperature, and the presence of catalytic species significantly influence the reaction rate. The hydrolysis process is autocatalytic, with the acidic products of hydrolysis accelerating further degradation [11].

Thermal Decomposition Pathways

The thermal decomposition of diisodecyl phenyl phosphite begins at temperatures above 250°C, with significant decomposition occurring at temperatures exceeding 296°C [12]. The primary decomposition products include carbon oxides (carbon monoxide and carbon dioxide) and phosphorus oxides [13] [14]. The thermal degradation mechanism involves oxidative decomposition processes that break down both the organic portions and the phosphite functionality.

Thermogravimetric analysis indicates that the compound remains stable up to approximately 200°C under inert conditions, making it suitable for polymer processing applications within this temperature range [15]. The onset of decomposition corresponds to the breaking of carbon-phosphorus and carbon-oxygen bonds, followed by oxidation of the organic fragments.

The decomposition pathways are complex and depend on the atmospheric conditions present during heating. Under oxidative conditions, the decomposition proceeds through free radical mechanisms, with the phosphite functionality being oxidized to phosphate intermediates before further breakdown occurs. The thermal stability can be enhanced through the use of antioxidants or by processing under inert atmospheric conditions.

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 23 of 824 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 801 of 824 companies with hazard statement code(s):;

H315 (18.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (22.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (85.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (69.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

Plastics product manufacturing

Synthetic rubber manufacturing

Phosphorous acid, diisodecyl phenyl ester: ACTIVE